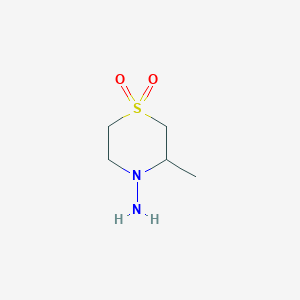

3-Methylthiomorpholin-4-amine 1,1-dioxide

Description

Historical Context and Evolution of Thiomorpholine (B91149) Derivatives in Medicinal Chemistry

The thiomorpholine ring system, a sulfur-containing analog of morpholine (B109124), has long been recognized as a "privileged scaffold" in drug discovery. jchemrev.comjchemrev.com For decades, medicinal chemists have utilized this six-membered saturated heterocycle to develop a wide array of bioactive compounds. jchemrev.comresearchgate.net The presence of the thioether and secondary amine functionalities within the ring provides opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacological profiles.

Historically, research into thiomorpholine derivatives has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential as:

Antitubercular agents jchemrev.comresearchgate.net

Antiprotozoal agents jchemrev.comresearchgate.net

Antioxidants jchemrev.comjchemrev.comnih.gov

Hypolipidemic and hypocholesterolemic agents nih.gov

Antimalarial compounds jchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes jchemrev.comresearchgate.net

This demonstrated versatility has cemented the thiomorpholine core as a valuable motif in the design of new therapeutic agents, prompting continued exploration of its derivatives. jchemrev.comjchemrev.com

Significance of Sulfonyl-Substituted Heterocycles in Drug Discovery

The incorporation of a sulfonyl group (SO2) into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.gov The sulfonyl group is a key component of the sulfonamide class of drugs, which were among the first effective antibiotics and continue to be a source of new therapeutic agents. nih.gov

Sulfonyl-containing heterocycles are prevalent in a multitude of approved drugs with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory therapies. researchgate.netnih.gov The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor, which can lead to improved interactions with biological targets. Its introduction into a molecule can also influence solubility, metabolic stability, and bioavailability. The development of synthetic methods to create these sulfonylated compounds, including the direct C-H sulfonylation of heterocyles, remains an active area of research, underscoring their importance in the drug discovery pipeline. acs.orgresearchgate.net

Current Research Paradigms and Unexplored Potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide

The primary significance of this compound in current research is its role as a key intermediate in the synthesis of the drug Nifurtimox. molbase.com Nifurtimox is a nitrofuran derivative used in the treatment of Chagas disease and is synthesized from this compound. molbase.com This connection firmly establishes the compound as a commercially and pharmaceutically relevant building block.

The structure of this compound combines the historically significant thiomorpholine scaffold with the functionally important sulfonyl group. This makes it an attractive starting material for generating libraries of novel compounds. The presence of the primary amine group at the N-4 position provides a reactive handle for a wide range of chemical transformations, allowing for the attachment of various side chains and functional groups.

The unexplored potential of this scaffold is considerable. By using this compound as a starting point, researchers can design and synthesize novel derivatives for screening against a wide range of diseases. Given the known bioactivities of thiomorpholines and sulfonyl-containing molecules, new derivatives could be investigated for applications in oncology, infectious diseases, and neurodegenerative disorders. researchgate.netnih.govbeilstein-journals.org Its utility as a precursor for Nifurtimox highlights a successful application, suggesting that further exploration of its chemical space could lead to the discovery of new and valuable therapeutic leads.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine | PubChem nih.gov |

| Molecular Formula | C5H12N2O2S | PubChem nih.gov |

| Molecular Weight | 164.23 g/mol | PubChem nih.gov |

| CAS Number | 26494-77-9 | PubChem nih.gov |

| Canonical SMILES | CC1CS(=O)(=O)CCN1N | PubChem nih.gov |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Morpholine |

| Nifurtimox |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,1-dioxo-1,4-thiazinan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNWUDZEDWLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949365 | |

| Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26494-77-9 | |

| Record name | 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26494-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiomorpholin-4-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026494779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiomorpholin-4-amine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereochemical Control

De Novo Synthesis of the 3-Methylthiomorpholin-4-amine 1,1-dioxide Core Structure

The creation of the fundamental 3-methylthiomorpholine (B2577406) 1,1-dioxide structure involves a sequence of ring formation, oxidation, and amination.

The synthesis of the 3-methylthiomorpholine ring can be achieved through the reaction of appropriate bifunctional precursors, such as 2-mercaptoethanol (B42355) and propylene (B89431) oxide . This process involves two key mechanistic steps:

Nucleophilic Ring-Opening: The synthesis initiates with the nucleophilic attack of the thiol group of 2-mercaptoethanol on the protonated epoxide ring of propylene oxide. This reaction preferentially occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a thioether intermediate, 1-((2-hydroxyethyl)thio)propan-2-ol.

Intramolecular Cyclization: The subsequent step involves an intramolecular substitution reaction. The hydroxyl groups are converted into good leaving groups, for example by treatment with a strong acid like HBr to form bromo-derivatives. The nitrogen atom, which will become the N-4 of the ring, is introduced via reaction with ammonia, followed by an intramolecular nucleophilic substitution where the nitrogen atom attacks the carbon bearing the bromide, displacing it to close the ring and form 3-methylthiomorpholine .

| Precursor | Role in Synthesis |

|---|---|

| 2-Mercaptoethanol | Provides the sulfur atom and two carbons of the thiomorpholine (B91149) backbone. |

| Propylene Oxide | Provides the methyl group at the C-3 position and the adjacent carbon atoms. |

| Ammonia | Acts as the nitrogen source for the N-4 position in the heterocyclic ring. |

Once the 3-methylthiomorpholine ring (a derivative of 2-methyl-1,4-oxathiane) is formed, the sulfur atom must be oxidized to a sulfone. This transformation creates the 1,1-dioxide moiety, significantly altering the electronic properties and geometry of the ring.

A common and effective method for this oxidation is the use of hydrogen peroxide in a suitable solvent, such as acetic acid. The reaction mechanism involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the peroxide. This process occurs in two successive steps: first forming the sulfoxide, and then, with further oxidation, the sulfone (3-methylthiomorpholine 1,1-dioxide ). Other oxidizing agents, such as potassium permanganate, can also be employed for this transformation.

The final step in constructing the core structure is the introduction of the primary amine group at the nitrogen atom (C-4 position). This N-amination can be accomplished by reacting the secondary amine of the 3-methylthiomorpholine 1,1-dioxide ring with an aminating agent.

A suitable reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). orgsyn.org The reaction proceeds via a nucleophilic attack of the ring nitrogen onto the electrophilic nitrogen of HOSA, followed by the loss of the sulfonic acid group, yielding the target This compound . orgsyn.org

The C-3 carbon of the thiomorpholine ring is a stereocenter. For applications where a specific enantiomer is required, stereochemical control is crucial. An effective strategy to achieve this is to start the synthesis with a chiral precursor.

By using an enantiomerically pure form of propylene oxide , either (R)-propylene oxide or (S)-propylene oxide, the stereochemistry at the C-3 position can be set from the beginning of the synthetic sequence. nih.govnih.gov The initial nucleophilic attack by 2-mercaptoethanol proceeds with an inversion of stereochemistry at the attacked carbon of the epoxide. This approach, known as chiral pool synthesis, ensures that the resulting 3-methylthiomorpholine and all subsequent intermediates and the final product are obtained as a single enantiomer. nih.govnih.govmdpi.com

| Chiral Precursor | Resulting Enantiomer of Product |

|---|---|

| (R)-Propylene Oxide | (S)-3-Methylthiomorpholin-4-amine 1,1-dioxide |

| (S)-Propylene Oxide | (R)-3-Methylthiomorpholin-4-amine 1,1-dioxide |

Strategic Functionalization and Derivatization

The primary amine at the N-4 position of the core structure is a key functional handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives.

A significant application of this compound is its use as a precursor for the synthesis of imine derivatives, most notably Nifurtimox . nih.gov This synthesis is a classic example of imine formation through the condensation of a primary amine with an aldehyde.

The reaction involves mixing this compound with 5-nitrofurfural in an appropriate solvent, often an alcohol like ethanol. The reaction proceeds via a nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, losing a molecule of water, to form the stable C=N double bond of the imine. This yields the final product, 4-[(5-nitrofurfurylidene)amino]-3-methylthiomorpholine-1,1-dioxide, which is known as Nifurtimox. nih.govnih.gov This same strategy can be employed to create a variety of Nifurtimox analogues by using different substituted aldehydes. nih.gov

Synthesis of C-4 Imine Derivatives (e.g., Nifurtimox and its Analogues)

Condensation Reactions with Aldehydes and Ketones

No specific studies documenting the condensation reactions of this compound with aldehydes and ketones were found. In general, the reaction of primary amines with aldehydes and ketones leads to the formation of imines, also known as Schiff bases, through a reversible, acid-catalyzed reaction involving the elimination of water. nih.gov The N-amino group of the target compound would be expected to participate in such reactions, but specific examples, yields, and reaction conditions are not reported in the available literature.

Influence of Substituents on Reaction Selectivity and Yield

Without experimental data on the condensation reactions of this compound, any discussion on the influence of the 3-methyl group on reaction selectivity and yield would be purely speculative. Generally, steric hindrance from substituents near the reactive site can influence reaction rates and equilibria. The 3-methyl group could potentially influence the approach of aldehydes or ketones to the 4-amino group, but the extent of this influence has not been experimentally determined or reported.

Exploration of N-Alkylation and N-Acylation Reactions

Specific N-alkylation or N-acylation reactions involving the exocyclic amino group of this compound are not described in the surveyed literature. N-acylation of related heterocyclic systems, such as indoles, has been achieved using various acyl sources, including thioesters, often requiring specific catalysts and conditions. nih.gov Similarly, N-alkylation of amines is a fundamental transformation, with methods ranging from classical reactions with alkyl halides to more modern, catalyzed approaches. bldpharm.com However, the application of these methods to this compound, and the resulting products and efficiencies, remain undocumented.

Regioselective Modifications at Other Ring Positions

There is no available research on the regioselective modification of the thiomorpholine 1,1-dioxide ring of this specific compound at positions other than the nitrogen. The development of regioselective C-H functionalization is an active area of research for many heterocyclic systems, often requiring directing groups to achieve selectivity. nbinno.com The sulfone group in the thiomorpholine 1,1-dioxide ring is electron-withdrawing and can influence the reactivity of the adjacent C-H bonds, but specific studies to exploit this for regioselective functionalization of this compound have not been published.

Click Chemistry and Bioconjugation Strategies for Thiomorpholine 1,1-Dioxide Scaffolds

While "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for bioconjugation, there are no specific examples in the literature of its application to this compound or closely related thiomorpholine 1,1-dioxide scaffolds. mdpi.com The general principle involves functionalizing the scaffold with either an azide (B81097) or an alkyne group to allow for its conjugation to a complementary-functionalized biomolecule. The stability and chemical nature of the thiomorpholine 1,1-dioxide ring could make it a potentially interesting scaffold for such applications, but this potential has not yet been explored in published research.

Elucidation of Molecular Mechanisms and Pharmacological Actions

Antiprotozoal Efficacy: A Focus on Trypanosomatidae

There is currently no published research specifically examining the antiprotozoal efficacy of 3-Methylthiomorpholin-4-amine 1,1-dioxide against parasites of the family Trypanosomatidae, such as Trypanosoma cruzi and Trypanosoma brucei.

Exploration of Alternative Antiprotozoal Targets

The exploration of alternative antiprotozoal targets for this compound has not been documented.

Anticancer Potential and Cellular Pathways

Currently, there is no scientific evidence to suggest that this compound possesses anticancer properties or interacts with any known cellular pathways related to cancer.

Role as a Hypoxia-Activated Cytotoxin in Tumor Microenvironments

The unique microenvironment of solid tumors, often characterized by low oxygen levels or hypoxia, presents a significant challenge for conventional cancer therapies. However, this hypoxic state also offers a therapeutic window for a specific class of drugs known as hypoxia-activated prodrugs (HAPs). mdpi.commdpi.com These compounds are administered in an inactive form and are selectively converted to their cytotoxic state within the low-oxygen environment of tumors. mdpi.commdpi.com This targeted activation is facilitated by the presence of specific reductase enzymes that are highly active in hypoxic conditions. mdpi.com

The fundamental principle behind HAPs involves a "trigger" component that is sensitive to the reductive environment of hypoxic cells. mdpi.com In well-oxygenated tissues, any initial reduction of the prodrug is rapidly reversed by oxygen in a "futile cycle," preventing the formation of the active cytotoxic agent. mdpi.com Conversely, in the oxygen-deficient regions of a tumor, the reduction process can proceed, leading to the release of the active drug and subsequent cell death. mdpi.com This mechanism allows for a targeted cytotoxic effect on tumor cells while minimizing damage to healthy, well-oxygenated tissues. mdpi.com The acidic extracellular pH that often accompanies hypoxia in tumors can further influence the uptake and efficacy of certain anticancer drugs. nih.gov

Inhibition of Proliferative Signaling Pathways in Specific Cancer Cell Lines

Research has demonstrated the potential of various chemical compounds to inhibit the growth of specific cancer cell lines, including neuroblastoma, medulloblastoma, MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer), by interfering with key proliferative signaling pathways.

In medulloblastoma, the most common malignant brain tumor in children, metabolic reprogramming is a critical hallmark of the disease. nih.gov MYC-amplified medulloblastomas, a high-risk subset, exhibit an upregulation of pathways involved in the synthesis of amino acids, nucleotides, and the tricarboxylic acid (TCA) cycle when grown as tumors in vivo. nih.gov The Sonic hedgehog (SHH) signaling pathway, a key driver in a significant portion of medulloblastomas, promotes aerobic glycolysis and lipogenesis. nih.gov Targeting these metabolic dependencies presents a promising therapeutic strategy. For instance, in hypoxic medulloblastoma cells, the hypoxia-inducible factor 1 alpha (HIF1α) drives the expression of genes involved in glycolysis. nih.gov

Similarly, in human lung cancer cells (A549), certain synthetic stilbenoids have shown potent growth inhibitory activity. nih.gov These compounds can disrupt the cell cycle and induce apoptosis, highlighting the potential for targeting cell cycle regulation in cancer therapy. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A critical mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of this cycle can prevent cancer cells from proliferating. Some compounds can induce cell cycle arrest at specific phases, such as the G2/M phase. nih.gov This arrest is often mediated by the modulation of key regulatory proteins. For example, the downregulation of checkpoint proteins like cyclin B1 is correlated with G2/M arrest. nih.gov The tumor suppressor protein p53 plays a crucial role in this process by transcriptionally activating p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that drive the cell cycle forward. nih.gov

Induction of Apoptosis: Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many therapeutic agents aim to trigger this process in cancer cells. This can be achieved through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. nih.gov This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (executioner proteins) that dismantle the cell. nih.govnih.gov The Bcl-2 family of proteins plays a central role in regulating this pathway. frontiersin.org

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. mdpi.com

Studies have shown that certain compounds can induce apoptosis by increasing the expression of p53 and the pro-apoptotic protein Bax, while decreasing the expression of anti-apoptotic proteins. frontiersin.org Furthermore, the generation of reactive oxygen species (ROS) can also contribute to the induction of apoptosis. frontiersin.org In some cancer cell lines, treatment with specific agents leads to classic signs of apoptosis, including DNA fragmentation and changes in cell morphology. nih.gov

Diverse Pharmacological Activities and Underlying Mechanisms

Enzyme Modulation (e.g., Dipeptidyl Peptidase IV (DPP-IV) Inhibition)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism. nih.govnih.gov It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov These hormones are crucial for stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glucose control. nih.gov

This mechanism has made DPP-IV inhibitors a key therapeutic class for the management of type 2 diabetes. nih.govnih.gov Research has focused on identifying potent DPP-IV inhibitors from various sources, including synthetic compounds and naturally derived peptides. nih.govrsc.org Studies have explored dipeptides containing tryptophan, with some showing significant inhibitory activity against DPP-IV. rsc.org The mode of inhibition can be competitive or non-competitive, suggesting that different inhibitors may bind to various sites on the enzyme. rsc.org

| Peptide | Inhibition Mode | Source Context |

| Trp-Arg | Competitive/Non-competitive (Varies) | Milk Proteins rsc.org |

| Trp-Lys | Competitive/Non-competitive (Varies) | Milk Proteins rsc.org |

| Trp-Leu | Competitive/Non-competitive (Varies) | Milk Proteins rsc.org |

| ELKDLKGY | Competitive | Bovine α-lactalbumin nih.gov |

| ILDKVGINY | Competitive | Bovine α-lactalbumin nih.gov |

This table summarizes the inhibitory modes of various peptides against DPP-IV.

Antiviral Interventions (e.g., HIV Inhibition)

The human immunodeficiency virus (HIV) relies on several key enzymes for its replication, making them attractive targets for antiviral drugs. One such crucial enzyme is HIV reverse transcriptase (RT), which converts the viral RNA into DNA. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a site on the RT enzyme distinct from the active site, thereby inhibiting its function. nih.gov

Research has led to the identification of various chemical scaffolds with potent anti-HIV activity. For example, derivatives of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one have been shown to effectively inhibit HIV-1 RT. nih.gov Similarly, compounds based on a 3-oxindole scaffold have demonstrated the ability to inhibit HIV-1 infection by targeting the Tat-mediated viral transcription process. mdpi.com

Another approach involves thiocarboxanilide derivatives, which have been identified as potent inhibitors of HIV-1 replication in cell cultures. nih.gov These compounds can be effective against mutant strains of the virus that are resistant to other drugs. nih.gov Combination therapy, where different classes of inhibitors are used together, has shown promise in suppressing the virus for longer periods and preventing the development of drug resistance. nih.gov

| Compound Class/Derivative | Target/Mechanism of Action |

| 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one | Inhibition of HIV-1 Reverse Transcriptase (RT) nih.gov |

| 3-Oxindole Derivatives | Inhibition of Tat-mediated viral transcription mdpi.com |

| Thiocarboxanilide Derivatives | Inhibition of HIV-1 Reverse Transcriptase (RT) nih.gov |

This table outlines different classes of compounds and their mechanisms of HIV inhibition.

Antimycobacterial, Hypolipidemic, and Antioxidant Pathways

While direct research on this compound's specific activity in these pathways is not extensively detailed in the provided context, the broader chemical space it occupies suggests potential for such activities. The principles of targeting mycobacterial infections, managing lipid levels, and combating oxidative stress are well-established areas of pharmacological research.

Antimycobacterial Pathways: The search for new drugs against Mycobacterium tuberculosis, the causative agent of tuberculosis, is ongoing due to the emergence of drug-resistant strains. Therapeutic strategies often involve targeting enzymes essential for the bacterium's survival or cell wall synthesis.

Hypolipidemic Pathways: Hypolipidemic agents aim to lower elevated levels of lipids and lipoproteins in the blood, which are major risk factors for cardiovascular diseases. These drugs can act through various mechanisms, such as inhibiting cholesterol synthesis or increasing the clearance of lipoproteins.

Antioxidant Pathways: Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors. Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Antioxidant compounds can neutralize ROS directly or by enhancing the activity of endogenous antioxidant enzymes. The induction of ROS has also been noted as a mechanism of pro-apoptotic effects in cancer cells. frontiersin.org

Structure Activity Relationship Sar and Computational Drug Discovery

Systematic SAR Studies of 3-Methylthiomorpholin-4-amine 1,1-dioxide Derivatives

Systematic investigation into how chemical modifications of the this compound core and its associated moieties affect biological activity has been crucial. These studies have primarily focused on its trypanocidal and, more recently, its antiproliferative effects.

Nifurtimox, chemically known as 4-[(5-nitrofurfurylidene)amino]-3-methylthiomorpholine-1,1-dioxide, serves as the foundational structure for SAR studies against Trypanosoma cruzi, the parasite responsible for Chagas disease.

The 5-nitrofurfurylidene moiety attached to the 4-amino group of the thiomorpholine (B91149) dioxide ring is a critical pharmacophore. Research has unequivocally demonstrated that the nitro group at the 5-position of the furan (B31954) ring is essential for potent trypanocidal activity. nih.govnih.gov In a study of Nifurtimox analogues, derivatives featuring the 5-nitro group were the most effective at inhibiting parasite growth and inducing cell death, exhibiting a potency more than three times that of Nifurtimox itself. nih.gov Conversely, analogues lacking this nitro group were found to be significantly less potent than the parent drug. nih.gov The mechanism is believed to involve the nitro group's reduction within the parasite, a process that generates cytotoxic radical species. nih.gov This bioreduction is a key activation step, highlighting the indispensable nature of the nitro substituent for the compound's antiparasitic action. nih.gov

Table 1: Trypanocidal Activity of Nifurtimox Analogues

| Compound | Substituent on Furan Ring | Presence of 5-Nitro Group | Relative Trypanocidal Activity vs. Nifurtimox |

|---|---|---|---|

| Analogue 1 | α,β-Unsaturated Amide | Yes | > 3x more potent |

| Analogue 2 | α,β-Unsaturated Amide | Yes | > 3x more potent |

| Analogue 3 | α,β-Unsaturated Amide | Yes | > 3x more potent |

| Analogue 4 | α,β-Unsaturated Amide | Yes | > 3x more potent |

| Analogue 5 | α,β-Unsaturated Amide | No | Less potent |

| Analogue 6 | α,β-Unsaturated Amide | No | Less potent |

This table is a representation of findings reported in scientific literature. nih.gov

Beyond its established role as an antiparasitic agent, Nifurtimox and by extension its core 3-methylthiomorpholine (B2577406) 1,1-dioxide structure, has demonstrated notable antiproliferative activity against various human cancer cell lines. nih.govescholarship.org This has opened a new avenue for SAR studies focused on oncology.

Research has shown Nifurtimox to be cytotoxic to neural tumor cells, including neuroblastoma and glioblastoma. nih.govescholarship.org It effectively decreases cell viability in a concentration-dependent manner, inducing cell death primarily through apoptosis. nih.govnih.gov A key finding is that the antiproliferative effect of Nifurtimox is significantly enhanced under hypoxic conditions, a common feature of the solid tumor microenvironment. nih.gov The compound functions as a hypoxia-activated cytotoxin, becoming more effective as oxygen levels decrease. nih.gov Mechanistically, this is linked to the reduction of the nitrofuran moiety by reductases, such as P450 oxidoreductase, which is more efficient in a low-oxygen environment and leads to the formation of DNA-damaging reactive species. nih.gov

Studies on neuroblastoma cells revealed that Nifurtimox can reduce the expression of the N-Myc oncogene and disrupt the tumor's metabolic reliance on aerobic glycolysis (the Warburg effect). nih.gov The drug's cytotoxicity appears to be more pronounced in cells with a catecholaminergic phenotype. nih.gov While extensive SAR studies on a wide range of derivatives for antiproliferative activity are still emerging, the foundational activity of the parent Nifurtimox structure establishes the 3-methylthiomorpholine 1,1-dioxide scaffold as a viable starting point for the design of novel hypoxia-activated anticancer agents.

The this compound structure contains a chiral center at the C3 position of the thiomorpholine ring, where the methyl group is attached. nih.gov This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Nifurtimox is used clinically as a racemic mixture, containing equal amounts of both enantiomers. nih.gov

A critical question in drug development is whether one enantiomer is more active or has a better safety profile than the other. However, studies conducted to characterize the individual enantiomers of Nifurtimox have shown no evidence of stereoselective bioactivity. nih.gov The results indicated that the enantiomers are equivalent in their in vitro activity against various T. cruzi strains, their in vivo efficacy in animal models of Chagas disease, and their pharmacokinetic and in vitro toxicity profiles. nih.gov This suggests that for its trypanocidal action, there is no therapeutic advantage to be gained by using a single enantiomer over the racemic mixture. nih.gov

Regarding conformational preferences, the key feature is the geometry of the imine bond formed between the furan aldehyde and the 4-amino group of the thiomorpholine ring. This bond can exist in E (trans) and Z (cis) conformations. For Nifurtimox and its active analogues, the E conformation is typically observed. researchgate.net

Substituent Effects on the Nifurtimox-Derived Moiety and their Correlation with Trypanocidal Activity

Computational Chemistry in Lead Optimization and Target Identification

Computational chemistry has become an indispensable tool for accelerating the drug discovery process for derivatives of this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) are employed to optimize lead compounds and identify their most likely biological targets.

Molecular docking simulations have been used to investigate how Nifurtimox analogues bind to potential parasitic enzymes. nih.gov One key target studied is trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's antioxidant defense system and absent in humans, making it an attractive drug target. nih.gov Docking studies have helped to identify specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the Nifurtimox analogues and the active site of TR. nih.gov These computational models allow researchers to predict how structural modifications—like altering substituents on the furan ring—might improve binding affinity and, consequently, inhibitory activity.

In silico screening of compound libraries, guided by chemoinformatic predictions of biological activity, physicochemical properties, and toxicity, has been used to identify novel nitrofuran-containing molecules with potentially greater affinity for trypanothione reductase than Nifurtimox itself. nih.gov Furthermore, computational studies have also explored other potential targets, such as 6-phospho-1-fructokinase, a key enzyme in the parasite's glycolysis pathway, providing insights into the compound's multi-target mechanism of action. nih.gov These theoretical findings help to rationalize experimental results and guide the synthesis of new, more potent, and selective analogues.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. mdpi.com For "this compound," DFT calculations can reveal key electronic descriptors like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction sites. For instance, the sulfone group's electron-withdrawing nature would significantly influence the electron distribution across the thiomorpholine ring, a feature that can be precisely quantified through QM methods. mdpi.com Studies on related thiophene (B33073) derivatives have demonstrated the utility of QM calculations in correlating molecular parameters with anti-inflammatory activity. nih.gov

Molecular Docking and De Novo Drug Design for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. While the specific biological targets of "this compound" are not yet established, its structural similarity to other bioactive thiomorpholine derivatives suggests potential interactions with various enzymes or receptors. jchemrev.comjchemrev.com Molecular docking studies on morpholine (B109124) and thiomorpholine analogs have been successfully used to predict their binding affinities and modes of interaction with targets like the SARS-CoV-2 main protease and human topoisomerase II alpha. nih.govgyanvihar.org In the absence of a known target, de novo drug design algorithms can be employed. These methods construct novel molecules from scratch within the binding site of a protein, offering a powerful tool for generating new lead compounds. nih.govmdpi.com For "this compound," this could involve using its core scaffold as a starting point to design novel inhibitors for well-validated drug targets.

Molecular Dynamics Simulations to Study Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Should a potential protein target for "this compound" be identified through docking or other means, MD simulations can offer invaluable insights into the stability of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules, and the key intermolecular interactions that stabilize the binding. Studies on sulfone derivatives have utilized MD simulations to understand their interactions with the ATPase domain of DNA topoisomerase IIα, highlighting the importance of electrostatic interactions and hydrogen bonding. nih.gov Such simulations could elucidate the dynamic behavior of "this compound" within a binding pocket, providing a more realistic model of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. mdpi.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For "this compound," a QSAR study would ideally involve synthesizing and testing a library of its analogs. However, in the absence of such data, existing QSAR models for structurally related compounds, such as cyclic sulfone derivatives, can provide valuable insights. For example, QSAR studies on cyclic sulfone hydroxyethylamines as BACE1 inhibitors have identified key molecular descriptors that govern their inhibitory potency. nih.gov

To illustrate the principles of QSAR, the following interactive table presents hypothetical data for a series of cyclic sulfone derivatives, showcasing how variations in physicochemical properties could influence their biological activity.

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| Analog 1 | 1.5 | 250 | 60 | 5.2 |

| Analog 2 | 2.1 | 280 | 55 | 2.8 |

| Analog 3 | 1.8 | 265 | 65 | 4.5 |

| Analog 4 | 2.5 | 300 | 50 | 1.5 |

| Analog 5 | 1.2 | 240 | 70 | 7.1 |

This representative data highlights how descriptors like lipophilicity (LogP), size (Molecular Weight), and polarity (Polar Surface Area) can be used to build a predictive QSAR model for a class of compounds.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation and Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Elucidating Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 3-Methylthiomorpholin-4-amine 1,1-dioxide, ¹H and ¹³C NMR would provide critical data on the connectivity and environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methine proton at the 3-position, and the various methylene (B1212753) protons of the thiomorpholine (B91149) ring, as well as the protons of the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the electron-withdrawing sulfone group would be expected to resonate at a lower field (higher ppm value) compared to those further away. The coupling patterns (J-coupling) between adjacent protons would reveal their connectivity and the dihedral angles between them, aiding in the conformational analysis of the six-membered ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the chemical environment of each carbon atom in the molecule. The spectrum would display distinct peaks for the methyl carbon, the methine carbon at C3, and the methylene carbons within the ring. The chemical shifts of these carbons would be indicative of their hybridization and proximity to electronegative atoms like nitrogen, oxygen, and sulfur.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, respectively. A COSY spectrum would definitively link protons that are spin-spin coupled, confirming the sequence of atoms in the ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃- at C3 | ~1.2 - 1.5 | ~15 - 25 |

| H at C3 | ~3.0 - 3.5 | ~50 - 60 |

| CH₂ at C2 | ~3.2 - 3.8 | ~55 - 65 |

| CH₂ at C5 | ~3.0 - 3.6 | ~45 - 55 |

| CH₂ at C6 | ~2.8 - 3.4 | ~40 - 50 |

| NH₂ at N4 | Broad, variable | N/A |

Note: These are predicted values and actual experimental data may vary.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretches of the aliphatic methyl and methylene groups (around 2850-3000 cm⁻¹), and the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group (S=O) in the regions of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and O-H stretches are often weaker in Raman, the S=O stretches of the sulfone group would likely give rise to strong and easily identifiable signals. The C-C and C-N skeletal vibrations would also be observable, providing a fingerprint of the molecule's structure. nih.govmdpi.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 |

| C-N | Stretching | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound and, by extension, its elemental composition. miamioh.edu For this compound (C₅H₁₂N₂O₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. nih.gov

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. nih.govmdpi.com The molecular ion would undergo characteristic fragmentation upon ionization. Common fragmentation pathways for cyclic amines and sulfones would be expected. miamioh.edu For example, cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation route for amines. The loss of the methyl group or cleavage of the thiomorpholine ring could also produce characteristic fragment ions, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For a definitive determination of the three-dimensional structure, including the absolute stereochemistry of the chiral center at the C3 position and the conformation of the thiomorpholine ring in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state architecture.

Advanced Chromatographic Methodologies for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from any impurities and for the accurate determination of its purity.

Liquid Chromatography (High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)) with Diverse Detection Methods (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of chemical compounds. nih.govmdpi.com

A reversed-phase HPLC or UPLC method would likely be developed for the analysis of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities with different polarities.

Detection Methods:

UV-Vis Detection: As the compound lacks a strong chromophore, UV detection might be challenging unless derivatization is performed. However, it may be possible to detect the compound at low wavelengths (e.g., below 220 nm).

Mass Spectrometry (LC-MS): Coupling the liquid chromatograph to a mass spectrometer is a highly specific and sensitive detection method. LC-MS would allow for the confirmation of the molecular weight of the eluting compound and provide structural information from its fragmentation pattern, thus ensuring the purity of the target compound with a high degree of confidence. mdpi.com

Chiral Chromatography for Enantiomeric Separation and Purity Determination

The molecular structure of this compound contains a chiral center at the carbon atom bearing the methyl group (C3). This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. The separation and quantification of these individual enantiomers are critical for understanding their distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov

The strategy for separating the enantiomers of a chiral amine like this compound would involve selecting a suitable CSP and optimizing the mobile phase conditions. Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including amines. nih.govunife.it Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are a common starting point for method development. unife.itmdpi.com

For the analysis of basic compounds like amines, the mobile phase composition is a critical parameter. It is often necessary to include a basic additive, such as diethylamine (B46881) (DEA), in the mobile phase. mdpi.com This additive competes with the analyte for active sites on the stationary phase, which helps to improve peak shape, reduce tailing, and ensure timely elution of the enantiomers. mdpi.com

The determination of enantiomeric purity, expressed as enantiomeric excess (ee), is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 1: Illustrative Example of Chiral HPLC Parameters for a Cyclic Amine This table presents a hypothetical set of conditions and results that could be expected for the chiral separation of a compound similar to this compound. Specific values are for illustrative purposes only.

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

Derivatization in Analytical Methods (e.g., for HPLC detection of amines)

Many aliphatic amines, including this compound, lack a significant chromophore or fluorophore in their structure. This characteristic makes them difficult or impossible to detect at low concentrations using common HPLC detectors like UV-Vis or Fluorescence detectors. sigmaaldrich.com To overcome this limitation, a chemical derivatization step is employed. This process involves reacting the amine with a labeling reagent to attach a molecule that is easily detectable. thermofisher.comnih.gov This can be done either before the sample is injected onto the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). nih.gov

Pre-column derivatization is the more common approach and offers several advantages, including the potential to improve the chromatographic properties of the analyte. thermofisher.com The choice of derivatizing reagent depends on the nature of the amine (primary, secondary, or tertiary) and the desired detection method. Since this compound possesses a primary amine group (-NH2), it is reactive toward a wide variety of reagents.

Common derivatizing reagents for primary and secondary amines include:

9-fluorenylmethyl chloroformate (FMOC-Cl) : This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, allowing for sensitive detection. thermofisher.comresearchgate.netresearchgate.net

o-phthalaldehyde (OPA) : In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to yield intensely fluorescent isoindole derivatives. thermofisher.comnih.gov It does not react with secondary amines, offering a degree of selectivity.

Dansyl chloride (DNS-Cl) : This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) : A highly sensitive fluorescent labeling reagent that reacts with both primary and secondary amines. researchgate.nettcichemicals.com

The derivatization reaction must be optimized for factors such as pH, temperature, and reaction time to ensure a complete and reproducible conversion of the analyte to its derivative, which is essential for accurate quantification.

Table 2: Common Derivatization Reagents for HPLC Analysis of Amines

| Derivatizing Reagent | Abbreviation | Target Amine(s) | Detection Method |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary, Secondary | Fluorescence, UV |

| o-phthalaldehyde | OPA | Primary | Fluorescence |

| Dansyl chloride | DNS-Cl | Primary, Secondary | Fluorescence, UV |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary, Secondary | Fluorescence |

| 2,4-dinitrofluorobenzene | DNFB | Primary, Secondary | UV |

Preclinical Investigation and Translational Research

In Vitro Pharmacological Profiling and Efficacy Validation

There is no publicly available information on the in vitro pharmacological profiling of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Dose-Response Relationships and Half-Maximal Inhibitory Concentration (IC50) Determination

Specific data on the dose-response relationships and the half-maximal inhibitory concentration (IC50) for this compound are not documented in the public domain.

Selectivity and Cytotoxicity Assays Against Mammalian Cells

Details regarding the selectivity and the results of cytotoxicity assays of this compound against mammalian cells have not been publicly disclosed.

Assessment of Synergistic and Antagonistic Effects with Co-Administered Agents

There are no available studies that assess the synergistic or antagonistic effects of this compound when co-administered with other agents.

In Vivo Pharmacodynamic Studies

Publicly accessible data on the in vivo pharmacodynamic properties of this compound is non-existent.

Pharmacokinetic Principles and Metabolic Fate in Biological Systems

Information concerning the pharmacokinetic principles, such as absorption, distribution, metabolism, and excretion (ADME), and the metabolic fate of this compound in biological systems has not been reported in the available literature.

Efficacy in Relevant Animal Models of Disease (e.g., Trypanosomiasis, Cancer)

While some chemical databases indicate that this compound is a downstream product in the synthesis of compounds related to Nifurtimox, a drug used to treat trypanosomiasis, there are no direct studies demonstrating its efficacy in animal models of trypanosomiasis or any form of cancer.

Information regarding "this compound" in the requested context is not available in the public domain.

Extensive research has been conducted to gather information on the preclinical and clinical aspects of the chemical compound "this compound," specifically focusing on challenges in clinical translation, strategies for enhancing its therapeutic index, and the identification of relevant biomarkers.

Despite a thorough search of scientific literature, patent databases, and clinical trial registries, no specific data or research articles were found that directly address the preclinical investigation or clinical translation of "this compound" in the context of the requested outline. The available information is limited to basic chemical and physical properties, such as its molecular formula (C5H12N2O2S) and CAS Registry Number (26494-77-9). nih.gov

There is no publicly available research detailing studies on resistance mechanisms to this compound, strategies to enhance its therapeutic effectiveness, or the identification of biomarkers for response and toxicity. The broader searches on related chemical structures or therapeutic concepts did not yield any specific information that could be directly and accurately applied to "this compound" without making unsubstantiated assumptions.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline and strict focus on "this compound."

Future Perspectives and Emerging Research Directions

Development of Next-Generation Thiomorpholine (B91149) 1,1-dioxide Analogues

The development of next-generation analogues of thiomorpholine 1,1-dioxide is a key strategy to enhance therapeutic efficacy, improve selectivity, and overcome potential resistance mechanisms. Medicinal chemists employ various synthetic strategies to modify the core scaffold, leading to new compounds with optimized pharmacological profiles. researchgate.net The thiomorpholine moiety is a valuable structural motif in active pharmaceutical ingredients due to its diverse pharmacological potential, including antimalarial, antibiotic, and antioxidant activities. acs.org

Future research will likely focus on several key areas of structural modification:

Substitution at the Methyl Group: The 3-methyl group can be replaced with other alkyl or aryl groups to explore structure-activity relationships (SAR). Modifications at this position can influence the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for specific biological targets.

Modification of the Amine Functionality: The 4-amine group is a critical site for derivatization. It can be acylated, alkylated, or incorporated into larger, more complex substituents to modulate the molecule's physicochemical properties, such as solubility and membrane permeability.

Bioisosteric Replacement: The core thiomorpholine ring can undergo bioisosteric replacement, where the sulfur or nitrogen atoms are substituted with other atoms or groups that retain similar biological activity. This can lead to novel scaffolds with improved drug-like properties.

Table 1: Strategies for Developing Next-Generation Thiomorpholine 1,1-dioxide Analogues

| Modification Strategy | Rationale and Desired Outcome | Potential Impact on Properties |

|---|---|---|

| Substitution at C3-Position | Explore steric and electronic effects on target binding. To improve potency and selectivity. | Altered binding affinity, modified lipophilicity. |

| Derivatization of N4-Amine | Modulate physicochemical properties and introduce new interaction points for target binding. | Improved solubility, enhanced membrane permeability, altered metabolic stability. |

| Ring Modification/Scaffold Hopping | Discover novel chemical space and intellectual property. To overcome existing patents and find novel biological activities. | Fundamentally different ADME profile, potential for new therapeutic indications. |

| Stereochemical Control | Synthesize and evaluate single enantiomers to identify the more active and less toxic isomer. | Increased potency, reduced off-target effects, improved therapeutic index. |

Application in Neglected Tropical Diseases and Emerging Global Health Threats

Neglected tropical diseases (NTDs) affect over a billion people, primarily in low-income countries, and suffer from a significant lack of effective and affordable treatments. nih.gov The diverse bioactivity of thiomorpholine derivatives, including antiprotozoal and antitubercular properties, makes them attractive candidates for NTD drug discovery programs. researchgate.netjchemrev.com

Research has already highlighted the potential of thiomorpholine-containing compounds against schistosomiasis, a debilitating parasitic disease. researchgate.net This provides a strong rationale for screening 3-Methylthiomorpholin-4-amine 1,1-dioxide and its analogues against a broader panel of NTD pathogens.

Future research directions include:

Screening against Kinetoplastids: Evaluating the efficacy of these compounds against parasites like Trypanosoma brucei (causing sleeping sickness), Trypanosoma cruzi (causing Chagas disease), and Leishmania species (causing leishmaniasis).

Antimalarial and Antitubercular Activity: Building on the known antimalarial and antitubercular potential of the thiomorpholine scaffold, new analogues can be optimized for potency against drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis. jchemrev.com

Antiviral Applications: The emergence of new viral threats necessitates the search for broad-spectrum antiviral agents. The thiomorpholine 1,1-dioxide scaffold could be explored for its potential to inhibit viral replication cycles.

Table 2: Potential Applications in Neglected and Emerging Diseases

| Disease Category | Specific Pathogen/Threat | Therapeutic Rationale |

|---|---|---|

| Protozoal Diseases | Leishmania spp., Trypanosoma cruzi | Leveraging the known antiprotozoal activity of the thiomorpholine scaffold. jchemrev.com |

| Helminth Infections | Schistosoma mansoni | Expanding on demonstrated activity of thiomorpholine derivatives against schistosomes. researchgate.net |

| Bacterial Infections | Drug-resistant Mycobacterium tuberculosis | Optimizing existing antitubercular leads within this chemical class. jchemrev.com |

| Viral Infections | Emerging viruses (e.g., coronaviruses, flaviviruses) | Screening for broad-spectrum antiviral activity to prepare for future pandemics. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmdpi.com These computational tools can be powerfully applied to the exploration of thiomorpholine 1,1-dioxide analogues.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel, unsynthesized thiomorpholine 1,1-dioxide analogues. jddtonline.info This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the thiomorpholine 1,1-dioxide scaffold, optimized for specific properties like high binding affinity to a target protein and favorable drug-like characteristics. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of thiomorpholine derivatives against a biological target, identifying potential hits much faster than traditional high-throughput screening methods. nih.gov

Table 3: Role of AI/ML in Thiomorpholine 1,1-dioxide Drug Discovery

| AI/ML Application | Description | Advantage in Drug Discovery Pipeline |

|---|---|---|

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of new analogues based on their chemical structure. | Prioritizes synthesis of high-potency compounds. |

| ADMET Prediction | Algorithms predict properties like solubility, permeability, metabolic stability, and potential toxicity before a compound is made. jddtonline.info | Reduces late-stage failures by eliminating candidates with poor drug-like properties early on. |

| Generative Design | Deep learning models create novel molecular structures tailored to bind a specific target. nih.gov | Accelerates the identification of novel and potent lead compounds. |

| Virtual High-Throughput Screening (vHTS) | Rapidly docking and scoring millions of virtual compounds against a protein target. | Significantly reduces the time and cost of hit identification. |

Exploration of Novel Therapeutic Modalities and Delivery Systems

Beyond the development of new small molecules, future research will also explore incorporating the thiomorpholine 1,1-dioxide scaffold into novel therapeutic modalities and advanced drug delivery systems. This can help overcome challenges such as poor solubility, lack of target specificity, and rapid clearance from the body.

Emerging areas of exploration include:

Targeted Drug Delivery: Conjugating thiomorpholine 1,1-dioxide derivatives to targeting ligands (e.g., antibodies, peptides) can direct the therapeutic agent specifically to diseased cells or tissues, increasing efficacy and reducing side effects.

Nanoparticle Formulation: Encapsulating compounds within nanoparticles (e.g., liposomes, polymeric micelles) can improve their solubility, protect them from degradation, and enable controlled or sustained release.

Stimuli-Responsive Systems: Designing delivery systems that release their therapeutic cargo in response to specific biological stimuli (e.g., pH, enzymes) present in the disease microenvironment. Polymers containing thiomorpholine oxide units have already been shown to exhibit dual pH and temperature sensitivity, highlighting the potential for creating smart materials for biological applications. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): The thiomorpholine 1,1-dioxide scaffold could potentially be used as a building block in the design of PROTACs, a novel modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins.

These advanced approaches promise to unlock the full therapeutic potential of this compound and its next-generation analogues, paving the way for more effective and precisely targeted medicines.

Q & A

Synthesis and Optimization

Basic Research Question Q: What are the established synthetic routes for 3-Methylthiomorpholin-4-amine 1,1-dioxide, and how can reaction conditions be optimized for yield and purity? A:

- Oxidation of Thiomorpholine Precursors : React 3-methylthiomorpholine with hydrogen peroxide or ozone under controlled pH (e.g., pH ~11.5) to oxidize the thioether to a sulfone group. Temperature control (0–10°C) minimizes side reactions .

- Cyclization Strategies : Use sulfonyl chloride derivatives with methylamine-containing precursors in basic media to form the thiomorpholine ring. Catalysts like tungsten oxides enhance selectivity .

- Purification : Recrystallize from aprotic solvents (e.g., acetonitrile) to isolate high-purity crystals. Monitor purity via HPLC or melting point analysis.

Structural Characterization

Basic Research Question Q: How can the crystal structure of this compound be determined using X-ray crystallography? A:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a single crystal. Ensure resolution ≤ 0.8 Å for accurate bond-length measurements .

- Structure Solution : Apply direct methods (SHELXS or SHELXD) for phase determination .

- Refinement : Use SHELXL to model anisotropic displacement parameters and validate geometry (e.g., bond lengths: C–S = 1.82 Å, S–O = 1.43 Å) .

- Visualization : Generate thermal ellipsoid plots with ORTEP-3 and analyze packing interactions via WinGX .

Conformational Analysis of the Thiomorpholine Ring

Advanced Research Question Q: How can ring puckering and conformational dynamics in this compound be quantified? A:

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates. For example, q > 0.5 Å indicates significant non-planarity .

- DFT Modeling : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to compare experimental (X-ray) and computational puckering .

- Pseudorotation Analysis : Identify low-energy conformers via potential energy surface scans .

Resolving Structural Data Contradictions

Advanced Research Question Q: How should discrepancies in reported bond lengths or angles be addressed across crystallographic studies? A:

- Validation Metrics : Compare R-factors (e.g., R1 ≤ 5% for high-quality data) and check for twinning using PLATON .

- Software Cross-Validation : Refine the same dataset with SHELXL (flexible restraints) and Olex2 to identify systematic errors .

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for anisotropic displacement .

Reactivity of the Sulfone Group

Advanced Research Question Q: What methodologies are effective for studying the sulfone group’s reactivity in nucleophilic substitution reactions? A:

- Kinetic Profiling : Use stopped-flow NMR to monitor reaction rates under varying temperatures (e.g., 25–60°C) and pH .

- Isotopic Labeling : Track ¹⁸O exchange in the sulfone group using mass spectrometry after reaction with H₂¹⁸O .

- Computational Mechanistics : Map reaction pathways with Gaussian09 (MP2/cc-pVTZ) to identify transition states .

Comparative Electronic Properties

Advanced Research Question Q: How does the 1,1-dioxide modification alter the electronic properties of 3-methylthiomorpholine? A:

- Hammett Analysis : The sulfone group increases electrophilicity (σₚ ≈ 0.9 vs. 0.6 for thioether) .

- DFT Calculations : Partial charges on sulfur increase from +1.2 (thioether) to +1.8 (sulfone), enhancing hydrogen-bonding capacity .

- Spectroscopic Validation : IR shows S=O stretching at 1150–1300 cm⁻¹, while XPS confirms sulfur oxidation state (S 2p₃/₂ ≈ 168 eV) .

Handling Air-Sensitive Intermediates

Advanced Research Question Q: What precautions are critical when synthesizing or handling air-sensitive derivatives of this compound? A:

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving reduced intermediates .

- Stabilization : Add radical inhibitors (e.g., BHT) during free-radical reactions to prevent decomposition .

- Analytical Techniques : Conduct in-situ Raman spectroscopy to monitor reactive intermediates without exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.